Oxybuprocaïne

Vue d'ensemble

Description

Applications De Recherche Scientifique

Oxybuprocaine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In ophthalmology, it is used to numb the surface of the eye for procedures such as tonometry and foreign body removal. In otolaryngology, it is used to numb the mucous membranes of the nostrils and pharynx for diagnostic purposes and minor surgeries . Additionally, oxybuprocaine has been found to have a parachute effect on the supersaturated state of anhydrous piroxicam crystals, making it a valuable solubilizer in pharmaceutical development .

Mécanisme D'action

Target of Action

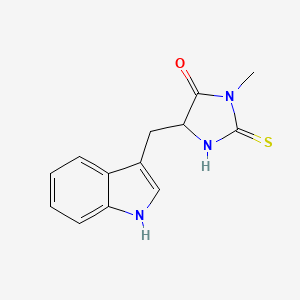

Oxybuprocaine, also known as Benoxinate, primarily targets the sodium channels present in the neuronal membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Oxybuprocaine interacts with its target by binding to the sodium channels. This binding action reversibly stabilizes the neuronal membrane, which in turn decreases its permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, effectively blocking the initiation and conduction of nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by Oxybuprocaine involves the transmission of nerve impulses . By inhibiting the depolarization of the neuronal membrane, Oxybuprocaine disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . The downstream effects of this disruption include a temporary loss of sensation in the area where the drug is applied.

Pharmacokinetics

The onset of anaesthesia with Oxybuprocaine starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes , depending on perfusion . The drug is metabolized by esterases in blood plasma and liver . .

Result of Action

The primary result of Oxybuprocaine’s action is a temporary loss of sensation in the area of application. This is achieved by blocking the initiation and conduction of nerve impulses, which effectively numbs the area and prevents any sensation of pain . This makes Oxybuprocaine particularly useful in medical procedures that require a local anesthetic, such as in ophthalmology and otolaryngology .

Action Environment

The action of Oxybuprocaine can be influenced by various environmental factors. For instance, it has been found that Oxybuprocaine has a “parachute effect” on the supersaturated state of anhydrous piroxicam crystals in the aqueous phase . This suggests that Oxybuprocaine can control the environment of the solution, and the network of polymers is unnecessary . .

Analyse Biochimique

Biochemical Properties

Oxybuprocaine interacts with sodium channels in the neuronal membrane . By binding to these channels, it stabilizes the neuronal membrane, decreasing its permeability to sodium ions . This action inhibits the depolarization of the neuronal membrane, thereby blocking the initiation and conduction of nerve impulses .

Cellular Effects

The primary cellular effect of Oxybuprocaine is the inhibition of nerve impulses. By decreasing the permeability of the neuronal membrane to sodium ions, it prevents the depolarization of the membrane and blocks the conduction of nerve impulses . This results in a temporary numbing effect, which is why Oxybuprocaine is used as a local anesthetic .

Molecular Mechanism

The molecular mechanism of Oxybuprocaine involves its binding to sodium channels on the neuronal membrane . This binding stabilizes the membrane and decreases its permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, which blocks the initiation and conduction of nerve impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the anesthesia induced by Oxybuprocaine starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes, depending on perfusion . The drug is metabolized by esterases in blood plasma and liver .

Dosage Effects in Animal Models

The onset of action is typically within 30-60 seconds, and the duration ranges from 10-20 minutes .

Metabolic Pathways

Oxybuprocaine is metabolized by esterases present in blood plasma and the liver

Subcellular Localization

As a local anesthetic, it is likely to interact with sodium channels on the neuronal membrane

Méthodes De Préparation

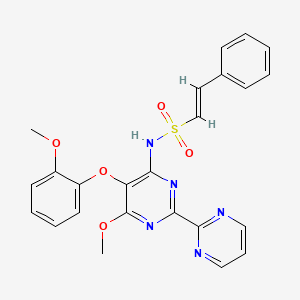

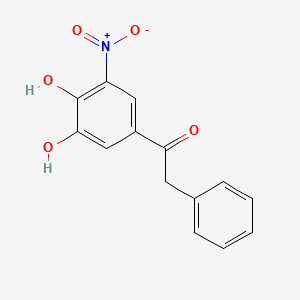

Voies de synthèse et conditions de réaction : La synthèse de l'oxybuprocaïne implique plusieurs étapes. La nitration de l'acide 3-hydroxybenzoïque produit de l'acide 3-hydroxy-4-nitrobenzoïque. Ce composé subit une estérification de Fischer avec de l'éthanol pour former l'éthyl 3-hydroxy-4-nitrobenzoate. L'ion phénoxyde est ensuite préparé à partir de potasse, suivi d'une alkylation avec du 1-bromobutane pour produire l'éthyl 3-butoxy-4-nitrobenzoate. Le produit est cristallisé à partir d'acide chlorhydrique et halogéné avec du chlorure de thionyle pour produire du chlorure de 3-butoxy-4-nitrobenzoyle .

Méthodes de production industrielle : La production industrielle de gouttes ophtalmiques d'this compound chlorhydrate implique l'utilisation de l'this compound comme composant principal, ainsi que du bromure de benzalkonium, de l'EDTA disodique et de l'alcool polyvinylique. La méthode de préparation garantit une action rapide, une large diffusion, une forte infiltration et une anesthésie de longue durée avec un minimum d'effets secondaires .

Analyse Des Réactions Chimiques

Types de réactions : L'oxybuprocaïne subit diverses réactions chimiques, notamment l'estérification, l'alkylation et l'halogénation. Il est également connu pour interagir avec les canaux sodiques, en stabilisant la membrane neuronale et en diminuant sa perméabilité aux ions sodium .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l'this compound comprennent l'éthanol, la potasse, le 1-bromobutane, l'acide chlorhydrique et le chlorure de thionyle. Les réactions se produisent généralement dans des conditions contrôlées pour garantir l'obtention du produit souhaité .

Principaux produits formés : Les principaux produits formés lors de la synthèse de l'this compound comprennent l'éthyl 3-hydroxy-4-nitrobenzoate et le chlorure de 3-butoxy-4-nitrobenzoyle, qui sont des intermédiaires dans la production du composé final .

Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En ophtalmologie, il est utilisé pour engourdir la surface de l'œil pour des procédures telles que la tonométrie et l'ablation de corps étrangers. En oto-rhino-laryngologie, il est utilisé pour engourdir les muqueuses des narines et du pharynx à des fins diagnostiques et pour des interventions chirurgicales mineures . De plus, l'this compound s'est avérée avoir un effet parachute sur l'état de sursaturation des cristaux de piroxicam anhydre, ce qui en fait un solubilisateur précieux dans le développement pharmaceutique .

Mécanisme d'action

L'this compound exerce ses effets en se liant aux canaux sodiques et en stabilisant réversiblement la membrane neuronale. Cela diminue la perméabilité de la membrane aux ions sodium, inhibant la dépolarisation et bloquant l'initiation et la conduction des impulsions nerveuses . Le médicament est métabolisé par les estérases dans le plasma sanguin et le foie .

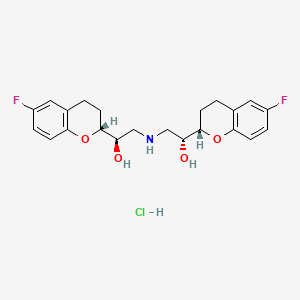

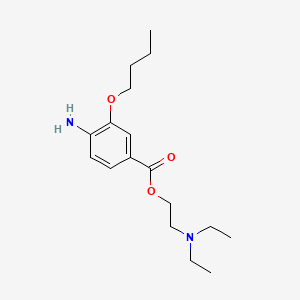

Comparaison Avec Des Composés Similaires

L'oxybuprocaïne est similaire à d'autres anesthésiques locaux de type ester tels que la tétracaïne, la proxymétacaïne et la proparacaïne. il est connu pour être moins irritant que la tétracaïne, avec un début et une durée d'action similaires . Ses propriétés uniques, telles que l'effet parachute sur les états de sursaturation, le distinguent des autres anesthésiques locaux .

Liste des composés similaires :- Tétracaïne

- Proxymétacaïne

- Proparacaïne

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHHMUWAYWTMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13718-13-3 (hydrochloride), 5987-82-6 (mono-hydrochloride) | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048530 | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4), Very soluble (hydrochloride salt), 5.44e-01 g/L | |

| Record name | SID56320722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxybuprocaine binds to sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99-43-4 | |

| Record name | Oxybuprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENOXINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXQ0JYM303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216.5 °C | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

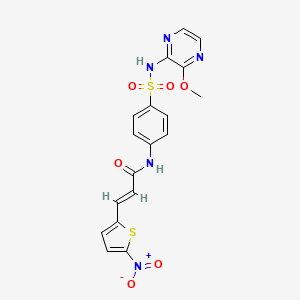

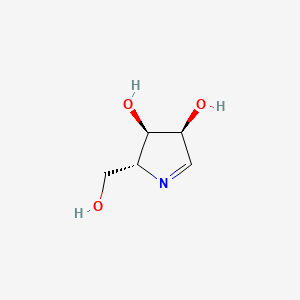

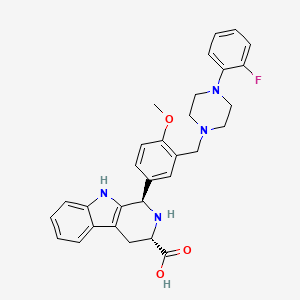

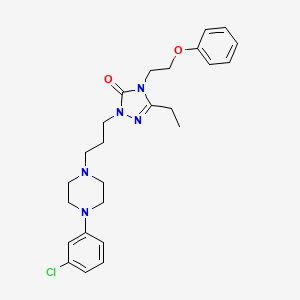

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)

methyl}phosphonic acid](/img/structure/B1677992.png)